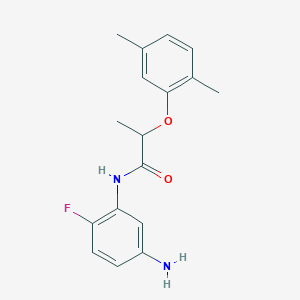
3-(4-Ethoxyphenoxy)pyrrolidine
Descripción general
Descripción
“3-(4-Ethoxyphenoxy)pyrrolidine” is a compound with the molecular formula C12H17NO2 . It is a member of the pyrrolidine class of compounds, which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine compounds is a versatile field of study. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives . The reaction proceeds via an attack of the rhodium-bound carbene at the N2 atom of the triazole and the formation of unstable 3,4-dihydro-1,2,4-triazine, which further undergoes ring contraction to a 4-pyrrolin-2-one under rhodium catalysis .Chemical Reactions Analysis
Pyrrolidine compounds have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .Physical And Chemical Properties Analysis
“3-(4-Ethoxyphenoxy)pyrrolidine” has a molecular weight of 207.27 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count . Its exact mass and monoisotopic mass are 207.125928785 g/mol . Its topological polar surface area is 30.5 Ų .Aplicaciones Científicas De Investigación
Drug Discovery and Development
Pyrrolidine derivatives, including “3-(4-Ethoxyphenoxy)pyrrolidine”, are often explored in drug discovery due to their potential to serve as versatile scaffolds for novel therapeutics. They can improve binding affinity and pharmacokinetic properties, leading to the discovery of structurally novel compounds .
Antibacterial and Antifungal Agents
Some pyrrolidine derivatives have been identified as having significant antibacterial and antifungal activities. They can be employed as pharmacophore groups in the development of new treatments for various infections .
Antiviral and Antimalarial Activities
Pyrrolidine derivatives are also known for their antiviral and antimalarial effects, which make them valuable in the creation of drugs targeting these diseases .
Anticancer Agents
The pyrrolidine core structure has been found to be effective in anticancer agents, contributing to the development of new therapies for different types of cancer .
Anti-inflammatory and Antioxidant Properties
These compounds have shown promise in treating inflammation and oxidative stress-related conditions due to their anti-inflammatory and antioxidant properties .
Neuropharmacological Applications
Pyrrolidine derivatives can have neuropharmacological activities, which may be beneficial in treating various neurological disorders .
Agrochemical Industry
In the agrochemical industry, pyrrolidine is used as a key ingredient in the synthesis of pesticides, herbicides, and fungicides, helping to control pests and diseases in crops .
Enzyme Inhibition
Pyrrolidine derivatives can exhibit diverse enzyme inhibitory effects, which is crucial for the development of drugs targeting specific enzymes involved in disease processes .
Mecanismo De Acción
The mechanism of action of pyrrolidine compounds is often related to their ability to interact with target proteins in a specific way. The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Direcciones Futuras
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “3-(4-Ethoxyphenoxy)pyrrolidine” and similar compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-(4-ethoxyphenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-10-3-5-11(6-4-10)15-12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAXXXXGWNMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




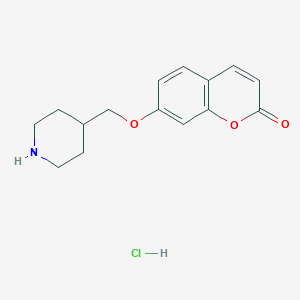
![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)


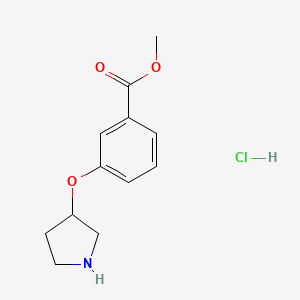
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)
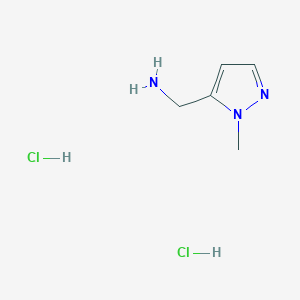

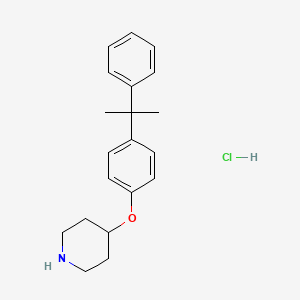


![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
